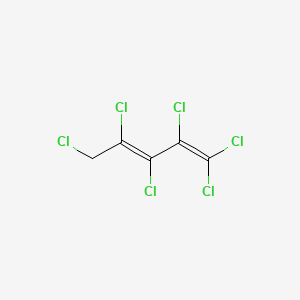

Pentadiene, hexachloro-

Description

Properties

CAS No. |

58213-14-2 |

|---|---|

Molecular Formula |

C5H2Cl6 |

Molecular Weight |

274.8 g/mol |

IUPAC Name |

(3E)-1,1,2,3,4,5-hexachloropenta-1,3-diene |

InChI |

InChI=1S/C5H2Cl6/c6-1-2(7)3(8)4(9)5(10)11/h1H2/b3-2+ |

InChI Key |

UDWASUCJIKKBLS-NSCUHMNNSA-N |

Isomeric SMILES |

C(/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl)Cl |

Canonical SMILES |

C(C(=C(C(=C(Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Industrial Production of Hexachlorocyclopentadiene

Chlorination and Dehydrochlorination Routes

The most established and widely documented method for synthesizing hexachlorocyclopentadiene (B6142220) involves a two-step process starting from cyclopentadiene (B3395910). This route consists of an initial exhaustive chlorination followed by a dehydrochlorination step. wikipedia.orgchemicalbook.com

Chlorination: C₅H₆ + 6 Cl₂ → C₅H₂Cl₈ + 4 HCl wikipedia.org

Dehydrochlorination: C₅H₂Cl₈ → C₅Cl₆ + 2 HCl wikipedia.org

Two primary variations of this process are commonly employed, differing mainly in the conditions and reagents used for the dehydrochlorination step.

Alkaline Hypochlorite (B82951) Method : In this procedure, cyclopentadiene is treated with an alkaline hypochlorite solution. nih.gov This method is noted for being relatively easier to perform. However, it typically results in a lower yield of approximately 75%. The remaining 25% of the product mixture consists of cyclopentadienes with a lower degree of chlorination, necessitating fractional distillation for purification. wikipedia.orgnih.gov

Thermal Dechlorination Method : This alternative involves the thermal dechlorination of the octachlorocyclopentane intermediate at high temperatures, generally between 470-480 °C. wikipedia.org This process is more efficient, yielding a purer product with a recovery rate exceeding 90%. wikipedia.org Due to the higher purity and yield, this method is often favored for industrial-scale production despite the more demanding process conditions. wikipedia.org

A variation on this route involves the chlorination of cyclopentadiene, followed by a catalytic chlorination step using catalysts such as phosphorus pentachloride or arsenic oxide, before the final thermal dechlorination. nih.gov

| Method | Key Reagents/Conditions | Approximate Yield | Product Purity | Citation |

| Alkaline Hypochlorite | Alkaline Hypochlorite, Fractional Distillation | ~75% | Lower, contains less chlorinated byproducts | wikipedia.orgnih.gov |

| Thermal Dechlorination | High Temperature (470-480 °C) | >90% | Higher | wikipedia.org |

Alternative Synthetic Methodologies

In addition to the primary routes starting from cyclopentadiene, alternative synthetic pathways have been developed, often utilizing different hydrocarbon feedstocks. These methods aim to provide more direct or cost-effective routes to hexachlorocyclopentadiene.

One notable alternative involves using petroleum pentane (B18724) as the starting material. chemicalbook.com This process consists of two main stages:

Photochlorination : The initial step involves the chlorination of pentane under the influence of light.

High-Temperature Chlorination : This is followed by a high-temperature chlorination step to complete the synthesis. This method has been reported to achieve a yield of approximately 70%. chemicalbook.com

Another process begins with the liquid-phase chlorination of pentane to produce polychloropentanes. These intermediates are then subjected to vapor-phase chlorination and cyclization over a porous, surface-active inorganic catalyst to form the hexachlorocyclopentadiene ring structure. nih.gov

Further research has led to the development of single-stage processes. One such patented method describes the direct production of HCCPD from n-pentane (or other C₅ hydrocarbons) and chlorine via a thermal chlorination reaction. This reaction is conducted at temperatures ranging from 275-400 °C in the presence of a specialized catalyst composed of porous alumina. google.com

Industrial-Scale Manufacturing Processes and Considerations

On an industrial scale, hexachlorocyclopentadiene is produced by a limited number of chemical manufacturers. Notable producers include Velsicol Chemical LLC in the United States and Jiangsu Anpon Electrochemicals Co. in China. wikipedia.org Historically, the Hooker Chemical Company (later acquired by Occidental Chemical Corporation) was also a significant producer. stephenhicks.orgwikipedia.org

The choice of manufacturing process involves a trade-off between ease of operation, yield, and product purity. While the alkaline hypochlorite method is simpler, the thermal dechlorination process is often preferred for large-scale production due to its significantly higher yield and the superior purity of the final product. wikipedia.org

A critical consideration in industrial processes, particularly those involving the direct chlorination of hydrocarbons like pentane, is the management of reaction conditions to ensure safety. For instance, in the single-stage thermal chlorination of pentane, premixing the hydrocarbon and chlorine reactants can create a potentially explosive mixture, a significant risk in large-scale industrial reactors. google.com

The primary industrial application of hexachlorocyclopentadiene is as a chemical intermediate. osu.edu It is a precursor in the synthesis of numerous commercial products, including:

Pesticides : It is a key building block for a class of cyclodiene pesticides such as aldrin (B1666841), dieldrin, chlordane (B41520), heptachlor, and endosulfan. cdc.govwikipedia.org

Flame Retardants : It is used to manufacture flame retardants like chlorendic anhydride. velsicol.comnih.gov

Polymers and Dyes : The compound also serves as an intermediate in the production of nonflammable resins, shock-proof plastics, esters, ketones, fluorocarbons, and dyes. cdc.govrevize.comnih.gov

Due to the nature of its production and use, industrial facilities that manufacture or use hexachlorocyclopentadiene are the primary sources of its release into the environment. cdc.gov

Advanced Chemical Reactivity and Derivatization Studies of Hexachlorocyclopentadiene

Electrophilic Nature and Basicity-Induced Transformation

Hexachlorocyclopentadiene (B6142220) exhibits a notable electrophilic character. The six electron-withdrawing chlorine atoms significantly reduce the electron density of the diene system, making it susceptible to attack by nucleophiles. This inherent electrophilicity governs much of its reactivity.

Under basic conditions, HCCPD undergoes transformation. While stable to common acids, it is known to degrade in the presence of bases. wikipedia.org The hydrolysis of HCCPD in aqueous environments, particularly under neutral or slightly acidic conditions, is a significant degradation pathway. This process is often initiated by photolysis and leads to the formation of pentachlorocyclopentenone intermediates. wikipedia.org These intermediates can undergo further ring-opening hydrolysis to yield pentachloro-cis-2,4-pentadienoic acid, which can subsequently decarboxylate. wikipedia.org In strongly alkaline solutions, such as those containing sodium hydroxide or sodium methoxide, nucleophilic substitution reactions are anticipated, where hydroxide or methoxide ions act as nucleophiles, leading to the displacement of chlorine atoms. sciencemadness.orgchemicals.co.uk The reaction with sodium methoxide, for instance, can lead to the formation of ether derivatives. sciencemadness.org

Table 1: Hydrolysis Data for Hexachlorocyclopentadiene

| pH Range | Temperature (°C) | Half-life | Reference |

|---|---|---|---|

| 5 to 9 | 25 | 14 days | nih.gov |

| 5 to 9 | 30 | 5.3 days | nih.gov |

| Not specified | 22 | 16.1 days | nih.gov |

This table summarizes the hydrolysis half-life of Hexachlorocyclopentadiene under different conditions.

Diels-Alder Cycloaddition Reactions

One of the most well-documented and synthetically important reactions of hexachlorocyclopentadiene is the Diels-Alder [4+2] cycloaddition. Despite the electron-withdrawing nature of the chlorine substituents, which typically deactivates a diene for a standard Diels-Alder reaction, HCCPD readily reacts with a variety of electron-rich dienophiles. This is often classified as an inverse-electron-demand Diels-Alder reaction. This reactivity has been harnessed for the synthesis of numerous polycyclic chlorinated compounds. wikipedia.org

The reaction of HCCPD with various unsaturated compounds yields stable adducts with the endo-norbornene skeleton. These reactions are fundamental to the production of flame retardants and various polymers. The versatility of the Diels-Alder reaction allows for the incorporation of a wide range of functionalities into the norbornene structure by varying the dienophile. For example, the reaction with maleic anhydride produces a dicarboxylic anhydride adduct, which can serve as a monomer or cross-linking agent in polymer synthesis.

The synthesis of several historically significant cyclodiene insecticides is based on the Diels-Alder reactivity of HCCPD. These reactions showcase the strategic use of HCCPD to construct complex, caged polychlorinated structures.

Aldrin (B1666841): This insecticide is synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with norbornadiene. The reaction creates a polycyclic structure containing a methano-bridge. wikipedia.org

Chlordane (B41520): The production of chlordane begins with the Diels-Alder reaction between HCCPD and cyclopentadiene (B3395910) to form an adduct known as chlordene. Subsequent chlorination of chlordene yields the technical mixture known as chlordane. wikipedia.org

Endrin: The synthesis of endrin is a multi-step process. It starts with the condensation of HCCPD with vinyl chloride, followed by dehydrochlorination. The resulting intermediate then undergoes a Diels-Alder reaction with cyclopentadiene to form isodrin. In the final step, isodrin is epoxidized to yield endrin, which is a stereoisomer of dieldrin. wikipedia.org

Table 2: Synthesis of Organochlorine Derivatives from Hexachlorocyclopentadiene

| Derivative | Dienophile/Key Reactant | Subsequent Reaction(s) | Reference |

|---|---|---|---|

| Aldrin | Norbornadiene | None | wikipedia.org |

| Chlordane | Cyclopentadiene | Chlorination | wikipedia.org |

| Endrin | Vinyl Chloride, Cyclopentadiene | Dehydrochlorination, Epoxidation | wikipedia.org |

This interactive table outlines the key reactants and reaction types for the synthesis of major organochlorine pesticides derived from Hexachlorocyclopentadiene.

Alcoholysis Reactions and Ketal Formation

Hexachlorocyclopentadiene undergoes alcoholysis to yield ketals. In this reaction, the geminal chlorine atoms at the C-5 position are substituted by alkoxy groups (-OR) from an alcohol. The general structure of the resulting product is a tetrasubstituted ketal, C₅Cl₄(OR)₂. wikipedia.org This reaction typically proceeds under conditions that facilitate nucleophilic substitution. The formation of these ketals involves the attack of the alcohol on the electron-deficient C-5 carbon, followed by the elimination of hydrogen chloride. This reactivity provides a pathway to derivatives with altered solubility and chemical properties compared to the parent compound.

Dimerization Mechanisms and Product Characterization

Hexachlorocyclopentadiene can undergo dimerization, particularly in the presence of a Lewis acid catalyst such as aluminum chloride. inchem.orgwho.intcdc.gov This reaction yields a C₁₀Cl₁₂ cage dimer. The product of this dimerization is the insecticide and flame retardant known as Mirex. wikipedia.orginchem.orgcdc.gov

The chemical name for Mirex is dodecachloropentacyclo[5.3.0.0²,⁶.0³,⁹.0⁴,⁸]decane. nih.govnist.gov Its structure is a complex, highly stable, and symmetric cage. The formation of Mirex is not a simple head-to-tail Diels-Alder reaction but involves significant molecular rearrangement. The reaction is typically carried out by heating HCCPD in the presence of aluminum chloride. inchem.orggoogle.com The resulting product is a white crystalline solid that is exceptionally stable and resistant to degradation by acids, bases, and ozone. who.int

Table 3: Properties of Mirex (HCCPD Dimer)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀Cl₁₂ | inchem.orgnih.gov |

| Molar Mass | 545.5 g/mol | inchem.org |

| Melting Point | 485 °C | inchem.org |

| Appearance | White crystalline solid | inchem.org |

| Catalyst for Synthesis | Aluminum Chloride (AlCl₃) | inchem.orgwho.intcdc.gov |

This table summarizes key properties and synthesis information for Mirex, the dimer of Hexachlorocyclopentadiene.

Reactions with Halosulfonic Acids

Research into the reaction of hexachlorocyclopentadiene with halosulfonic acids has revealed complex rearrangement and addition chemistry. A reinvestigation of the reaction with chlorosulfonic acid (ClSO₃H) and fluorosulfonic acid (FSO₃H) demonstrated that the reaction does not produce previously reported dione structures. Instead, a significant skeletal rearrangement occurs. cdnsciencepub.com

The product from the reaction with chlorosulfonic acid was identified by spectral methods as the chlorosulfate ester of undecachloropentacyclo[5.3.0.0²,⁶.0³,⁹.0⁴,⁸]decan-5-ol. An analogous fluorosulfate ester is formed with fluorosulfonic acid. A mechanism involving extensive carbocationic rearrangements has been proposed to account for the formation of this complex polycyclic cage structure. cdnsciencepub.com This reactivity highlights the ability of strong superacids to induce profound transformations in the HCCPD framework, leading to highly chlorinated and structurally intricate molecules.

An in-depth examination of the environmental transformation and degradation of Hexachlorocyclopentadiene reveals its reactive and non-persistent nature across various environmental compartments. Key processes influencing its fate include photolysis, hydrolysis, and biodegradation, which contribute to its relatively rapid breakdown.

Environmental Analytics and Monitoring Methodologies for Hexachlorocyclopentadiene

Extraction Techniques from Environmental Matrices

The choice of extraction technique for hexachlorocyclopentadiene (B6142220) is highly dependent on the sample matrix. Solid-phase extraction and liquid-liquid extraction are the most commonly employed methods for soil, sediment, and aqueous samples.

Solid-phase extraction (SPE) is a widely used technique for the extraction and preconcentration of organic pollutants from solid environmental matrices like soil and sediment. This method involves partitioning the analyte between a solid phase (sorbent) and a liquid phase (sample and eluting solvent). The selection of the appropriate sorbent material is critical for achieving high recovery rates. For organochlorine pesticides such as hexachlorocyclopentadiene, common sorbents include C18 (octadecyl-bonded silica), Florisil, silica gel, and graphitized carbon black (GCB).

The general procedure for SPE of soil and sediment samples involves an initial solvent extraction of the sample, often using ultrasonication with a mixture of solvents like n-hexane and acetone. This initial extract is then passed through an SPE cartridge for cleanup and concentration. For instance, GCB SPE cartridges have been shown to effectively remove non-polar hydrocarbon contaminants when eluted with an acetone-acetonitrile mixture.

The performance of SPE can be influenced by several factors, including the type of sorbent, the elution solvent, and the characteristics of the sample matrix. Studies have demonstrated that SPE can provide better recovery rates and reduce background noise compared to traditional liquid-liquid extraction methods for a wide range of pesticides.

Table 1: Performance Data for Solid-Phase Extraction of Organochlorine Pesticides from Solid Matrices

| Sorbent | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| Graphitized Carbon Black (GCB) | Spiked Sediment | 73.9 - 106.0 | 0.4 - 5.7 |

| C18 | Spiked Soil | >85 | <10 |

Note: Data represents a range for various organochlorine pesticides, including compounds structurally similar to hexachlorocyclopentadiene, as specific data for HCCPD alone can be limited in broader studies.

Liquid-liquid extraction (LLE) is a conventional and widely practiced method for isolating organic compounds from aqueous samples. The principle of LLE is based on the differential solubility of a compound in two immiscible liquids, typically water and an organic solvent. For the extraction of hexachlorocyclopentadiene from water, common organic solvents include hexane, dichloromethane, and mixtures thereof.

The standard procedure, as outlined in methods like U.S. EPA Method 3510, involves manually shaking a measured volume of the water sample with the extraction solvent in a separatory funnel. The organic layer, containing the extracted analyte, is then separated, dried (often with anhydrous sodium sulfate), and concentrated before instrumental analysis.

While effective, traditional LLE can be labor-intensive, time-consuming, and requires significant volumes of organic solvents. To address these limitations, microextraction techniques have been developed, such as dispersive liquid-liquid microextraction (DLLME). DLLME utilizes a small amount of extraction solvent and a disperser solvent, which are injected into the aqueous sample, forming a cloudy solution with a large surface area for efficient extraction. This method has been successfully applied to the analysis of organochlorine pesticides in water samples, offering high recovery and enrichment factors.

Table 2: Performance Data for Liquid-Liquid Extraction of Organochlorine Pesticides from Aqueous Samples

| Extraction Method | Solvent | Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| Liquid-Liquid Extraction | Hexane:Dichloromethane | 82.7 - 95.4 | Not specified |

| Dispersive Liquid-Liquid Microextraction | Not specified | 80.7 - 117.4 | <5 |

Note: The data reflects the performance for a range of organochlorine pesticides.

Chromatographic and Spectrometric Detection Methods

Following extraction and concentration, the resulting sample extract is analyzed using chromatographic techniques coupled with sensitive detectors to identify and quantify hexachlorocyclopentadiene.

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective technique for the analysis of halogenated organic compounds, making it well-suited for the detection of hexachlorocyclopentadiene. In GC, the sample extract is vaporized and transported by an inert carrier gas through a capillary column. The column separates the different components of the mixture based on their volatility and interaction with the stationary phase.

The ECD is particularly sensitive to electronegative compounds like those containing chlorine atoms. It operates by emitting beta particles (electrons) from a radioactive source (typically Nickel-63). When an electronegative analyte passes through the detector, it captures some of these electrons, causing a decrease in the standing current, which is measured as a peak.

U.S. EPA Method 8081 provides guidelines for the analysis of organochlorine pesticides by GC-ECD. To ensure the accuracy of the identification, the method often requires confirmation using a second GC column with a different stationary phase.

Table 3: Typical Gas Chromatography-Electron Capture Detection (GC-ECD) Parameters

| Parameter | Value |

|---|---|

| Injector Temperature | 250 °C |

| Detector Temperature | 350 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial 100°C, ramped to 320-340°C |

| Column Type | Fused-silica capillary (e.g., DB-5, DB-1701) |

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. After the components of the sample are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, provides a unique "fingerprint" for each compound, allowing for definitive identification.

GC-MS is a powerful tool for confirming the presence of hexachlorocyclopentadiene in environmental samples, especially in complex matrices where interferences may be present. Modern GC-MS instruments, including those with tandem mass spectrometry (GC-MS/MS) capabilities, offer enhanced selectivity and sensitivity, allowing for the detection of trace levels of contaminants. The use of high-resolution mass spectrometry (HRMS) can further improve the accuracy of identification and quantification.

Table 4: Method Detection Limits for Hexachlorocyclopentadiene

| Analytical Method | Matrix | Method Detection Limit (MDL) |

|---|---|---|

| GC-ECD | Sediment | 0.002 - 0.005 ng/g |

| GC-MS | Sediment | 0.03 - 0.50 ng/g |

| GC-MS | Water | 0.32 µg/L |

The need to analyze a large number of environmental samples for a wide range of contaminants has driven the development of high-throughput analytical strategies. A key aspect of this is the automation of sample preparation processes. Automated solid-phase extraction systems, for example, can significantly increase sample throughput by performing the extraction, cleanup, and concentration steps with minimal manual intervention. chromatographyonline.comfms-inc.com These systems offer improved reproducibility and reduce solvent consumption compared to manual methods. chromatographyonline.com

In the realm of detection, advancements in GC-MS technology, such as the development of faster chromatography and more sensitive detectors, contribute to higher sample throughput. The integration of advanced data processing software and chemometric tools can also accelerate the identification and quantification of target compounds in large datasets. Furthermore, the development of non-targeted screening methods using high-resolution mass spectrometry allows for the simultaneous detection of a broad spectrum of known and unknown contaminants in a single analysis, moving towards a more comprehensive and efficient monitoring approach.

Challenges in Environmental Quantification and Sample Preservation

The accurate environmental quantification of hexachlorocyclopentadiene (HCCPD) is complicated by its high reactivity and instability. Several factors present significant challenges to obtaining reliable and representative measurements of this compound in environmental matrices such as water, soil, and air.

A primary challenge is the inherent tendency of HCCPD to degrade. The compound is susceptible to rapid photochemical and thermal decomposition. cdc.gov When exposed to sunlight, its half-life in surface water can be as short as a few minutes. cdc.govwikipedia.orgusgs.gov This rapid degradation makes it difficult to capture an accurate snapshot of its concentration at a specific time. Furthermore, thermal decomposition can occur even within the heated inlet of a gas chromatograph during analysis, leading to underestimated quantities.

Sample preservation is another critical hurdle. Due to its reactivity, HCCPD can degrade during storage and processing. To mitigate this, specific protocols must be rigorously followed. Aqueous samples should be collected in amber glass bottles with Teflon-lined caps to prevent photodegradation and interaction with container materials. ablabs.com Immediate cooling to and maintenance at ≤6 °C is essential to slow down chemical and biological activity. ablabs.comeurofinsus.com For aqueous samples that may contain residual chlorine, the addition of a dechlorinating agent like sodium thiosulfate is necessary to prevent chemical oxidation. ablabs.com

Holding times—the maximum duration a sample can be stored before analysis—are also stringent. For aqueous samples, extraction must typically occur within 7 days of collection, with the subsequent analysis of the extract completed within 40 days. ablabs.com Solid samples, such as soil and sediment, generally require extraction within 14 days. ablabs.com Adherence to these short holding times is crucial for sample integrity.

Matrix interference from other organic compounds present in environmental samples can also complicate analysis, often requiring extensive clean-up procedures to isolate HCCPD before quantification. nih.gov The compound's reactivity extends to certain laboratory solvents, such as acetone, in which it can undergo chemical reactions, further skewing analytical results. These combined factors mean that recovery of HCCPD from environmental samples can sometimes be low, making accurate estimation of its environmental levels a persistent challenge. nih.gov

Table 1: Challenges and Mitigation Strategies in HCCPD Environmental Analysis

| Challenge | Description | Mitigation and Preservation Strategies |

|---|---|---|

| Photodegradation | Rapid breakdown upon exposure to sunlight, with a half-life of minutes in surface water. cdc.govwikipedia.orgusgs.gov | Collect samples in amber glass containers. Store samples in the dark. ablabs.com |

| Thermal Decomposition | Degradation at elevated temperatures, including within analytical instruments like gas chromatographs. | Maintain samples at low temperatures (≤6 °C) during transport and storage. ablabs.comeurofinsus.com Optimize analytical instrument parameters to minimize thermal stress. |

| Chemical Reactivity | Reacts with other chemicals, including some laboratory solvents (e.g., acetone) and oxidizing agents (e.g., chlorine). | Use appropriate, non-reactive solvents for extraction. Add sodium thiosulfate to chlorinated water samples. ablabs.com |

| Short Holding Times | The compound's instability necessitates rapid processing and analysis to ensure sample integrity. | Adhere to strict holding times: 7 days to extraction for aqueous samples and 14 days for solid samples. ablabs.com |

| Matrix Interference | Co-presence of other organic compounds in environmental samples can interfere with detection and quantification. | Employ robust sample clean-up and preparation techniques, such as solvent extraction and solid-phase extraction (SPE), to isolate the analyte. nih.gov |

Development of Methods for Degradation Product Analysis

Given the rapid degradation of hexachlorocyclopentadiene in the environment, a significant focus of analytical methodology development has been on the identification and quantification of its breakdown products. Understanding these degradates is essential for assessing the full environmental impact of HCCPD contamination, as some transformation products may also be of toxicological concern. nih.gov

Research has identified several key degradation products of HCCPD in aqueous solutions. The primary products often result from photolysis and include compounds such as 2,3,4,4,5-pentachloro-2-cyclopentenone, hexachloro-2-cyclopentenone, and hexachloro-3-cyclopentenone. usgs.govnih.gov Further degradation of these primary products can lead to secondary products formed through processes like hydrolysis and decarboxylation. These secondary products include pentachloro-cis-2,4-pentadienoic acid, as well as Z- and E-isomers of pentachlorobutadiene and tetrachlorobutyne. wikipedia.orgusgs.govnih.gov

The analytical methods developed for these degradation products largely rely on chromatographic separation coupled with sensitive detection techniques. Gas chromatography (GC) is a common method for separating the volatile and semi-volatile degradation products. nih.gov For detection and identification, mass spectrometry (MS) is frequently used due to its ability to provide structural information and confirm the identity of unknown compounds. nih.gov An electron capture detector (ECD) is also utilized for its high sensitivity to chlorinated compounds. nih.gov

The development of these methods is crucial because simply monitoring for the parent HCCPD compound could significantly underestimate the environmental contamination and potential risk. By identifying and quantifying the more stable degradation products, a more complete picture of the fate and transport of the initial contaminant can be constructed. Further research is needed to enhance these methods to improve the recovery and estimation of these products from complex environmental samples. nih.gov

Table 2: Major Degradation Products of HCCPD and Analytical Methods

| Degradation Product | Formation Pathway | Common Analytical Technique |

|---|---|---|

| 2,3,4,4,5-Pentachloro-2-cyclopentenone | Photolysis (Primary Product) usgs.govnih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Hexachloro-2-cyclopentenone | Photolysis (Primary Product) usgs.govnih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Hexachloro-3-cyclopentenone | Photolysis (Primary Product) usgs.govnih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Pentachloro-cis-2,4-pentadienoic acid | Hydrolysis (Secondary Product) wikipedia.orgusgs.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Z- and E-Pentachlorobutadiene | Decarboxylation (Secondary Product) wikipedia.orgusgs.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Tetrachlorobutyne | Secondary Degradation usgs.govnih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |

Bioremediation and Environmental Engineering Strategies for Hexachlorocyclopentadiene Contamination

Microbial Remediation Approaches

The core of bioremediation lies in the metabolic activity of microorganisms that can transform hazardous contaminants into less harmful substances. researchgate.net For chlorinated compounds like Pentadiene, hexachloro-, microbial degradation is considered a key process for its removal from the environment. mdpi.com Research has focused on identifying and utilizing specific microbial strains, including fungi and bacteria, that exhibit the potential to break down this recalcitrant molecule.

A preliminary feasibility study by the U.S. Environmental Protection Agency evaluated a range of pure microbial cultures for their ability to biodegrade Pentadiene, hexachloro- in an aqueous medium under aerobic conditions. epa.gov The findings indicated that several fungal cultures showed potential for the disposal of this compound, suggesting that microbial-based remediation is a viable area for further investigation. epa.gov

Mycoremediation, the use of fungi for environmental decontamination, is a particularly attractive strategy for persistent organic pollutants. Fungi, especially white-rot fungi like Phanerochaete chrysosporium and Pleurotus ostreatus, possess powerful, non-specific extracellular enzymatic systems capable of degrading a wide array of complex organic compounds, including chlorinated pesticides and polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov These enzymatic systems, which include lignin (B12514952) peroxidases and manganese peroxidases, generate highly reactive free radicals that can initiate the oxidation of recalcitrant molecules like Pentadiene, hexachloro-. nih.gov

While specific studies on the mycoremediation of Pentadiene, hexachloro- are limited, research on analogous compounds provides a strong basis for its potential. For instance, various fungal species have demonstrated significant degradation capabilities for other organochlorine pesticides. This capacity is often linked to the fungi's ability to co-metabolize the pollutant in the presence of a more easily degradable carbon source. juniperpublishers.com Bioaugmentation, which involves introducing specialized fungal strains into a contaminated site, could enhance the degradation rate of Pentadiene, hexachloro-.

Table 1: Fungal Genera with Demonstrated Potential for Degrading Recalcitrant Organic Pollutants

| Fungal Genus | Target Pollutant(s) | Relevant Findings |

|---|---|---|

| Phanerochaete | Polycyclic Aromatic Hydrocarbons (PAHs), Polychlorinated Biphenyls (PCBs) | Produces extracellular lignin-degrading enzymes that can oxidize persistent pollutants. nih.govnih.gov |

| Pleurotus | PAHs, PCBs | Capable of significant degradation of various congeners of PCBs. unam.edu.ar |

| Trametes | PAHs | Utilized in fungal-bacterial co-cultures to enhance degradation of high-molecular-weight PAHs. nih.gov |

| Aspergillus | Pesticides | Aspergillus terreus has shown high efficiency in degrading the fungicide Sorial Microni under optimized conditions. juniperpublishers.com |

This table is illustrative of fungal potential based on studies of analogous persistent organic pollutants.

Bacteria play a crucial role in the biogeochemical cycling of organic compounds and are key players in bioremediation. Numerous bacterial species have been identified that can degrade chlorinated compounds, often utilizing them as a source of carbon and energy. mdpi.comnih.gov The degradation process typically involves enzymatic reactions that remove chlorine atoms from the molecule, a critical step in reducing its toxicity and recalcitrance. nih.govnih.gov

While no conclusive evidence for the complete biodegradation of Pentadiene, hexachloro- by bacteria was found in initial feasibility studies, some bacterial cultures demonstrated tolerance and a limited reduction in its concentration when a supplementary carbon source was provided. epa.gov This suggests that cometabolism could be a viable pathway for bacterial degradation.

The genus Enterobacter includes species that have been shown to degrade a variety of environmental pollutants. For example, Enterobacter cloacae has been identified as capable of degrading the persistent organochlorine pesticide DDT under aerobic conditions. nih.gov It has also been used to remediate textile effluents containing dyes and heavy metals. mdpi.comsciety.org Studies on other species, such as Enterobacter asburiae, have shown they can degrade synthetic polymers like polyethylene, indicating a versatile metabolic capacity. nih.gov This broad degradative potential within the Enterobacter genus makes its members, including Enterobacter asburiae, plausible candidates for future research into the bioremediation of Pentadiene, hexachloro-.

Table 2: Bacterial Genera with Demonstrated Degradation Capability for Organochlorine Compounds

| Bacterial Genus | Target Pollutant(s) | Degradation Conditions |

|---|---|---|

| Sphingomonas | Hexachlorocyclohexane (HCH) | Aerobic |

| Pseudomonas | HCH, DDT | Aerobic |

| Enterobacter | DDT, Dyes | Aerobic |

| Bacillus | HCH | Aerobic |

This table highlights bacterial genera known for degrading organochlorines, suggesting potential candidates for Pentadiene, hexachloro- research.

In-Situ and Ex-Situ Bioremediation Technologies

Bioremediation strategies can be broadly categorized as either in-situ or ex-situ, depending on whether the contaminated material is treated at the site or excavated and moved elsewhere. wikipedia.orgiastate.edu The choice between these approaches depends on factors such as the type and concentration of the contaminant, the geological characteristics of the site, and cost considerations. rjlbpcs.com

In-situ bioremediation involves treating the contaminated soil or groundwater in its original location. wikipedia.orgrjlbpcs.com This approach is generally less expensive and disruptive than ex-situ methods as it avoids excavation and transportation costs. iastate.edurjlbpcs.com Common in-situ techniques applicable to Pentadiene, hexachloro- contamination include:

Bioventing: This process stimulates indigenous aerobic microorganisms by supplying air or oxygen into the unsaturated soil zone, enhancing the degradation of biodegradable pollutants. iastate.edumdpi.com

Biosparging: Similar to bioventing, biosparging involves injecting air under pressure into the saturated zone to increase oxygen concentrations and promote aerobic biodegradation in groundwater. rjlbpcs.commdpi.com

Bioaugmentation: This involves the introduction of specific, pre-grown microbial cultures (fungi or bacteria) with known degradative capabilities for the target pollutant into the subsurface to supplement the indigenous microbial population. wikipedia.orgmdpi.com

Ex-situ bioremediation requires the excavation of contaminated soil or pumping of groundwater for treatment in a controlled environment. rjlbpcs.comvertasefli.co.uk While more costly, ex-situ methods allow for greater control over environmental parameters like temperature, pH, and nutrient levels, which can lead to faster and more complete degradation. rjlbpcs.comvertasefli.co.uk Key ex-situ techniques include:

Biopiles: Excavated soil is mixed with amendments and piled in a treatment area equipped with an aeration system to stimulate microbial activity. rjlbpcs.comvertasefli.co.uk

Landfarming: Contaminated soil is spread over a lined treatment area and periodically tilled to enhance aeration and stimulate the soil's native microbial population. rjlbpcs.comvertasefli.co.uk

Bioreactors: Contaminated soil or water is treated in enclosed vessels where conditions can be precisely controlled to optimize microbial degradation of the pollutant. rjlbpcs.commdpi.com This method is often used for more concentrated contaminants.

Factors Affecting Bioremediation Efficiency and Scale-Up

The success of any bioremediation strategy, whether in-situ or ex-situ, is governed by a complex interplay of physical, chemical, and biological factors. researchgate.net Optimizing these factors is critical for enhancing the rate and extent of pollutant degradation and for successfully scaling up the process from the laboratory to the field. ijpab.com

Key factors influencing the bioremediation of Pentadiene, hexachloro- include:

Nutrient Availability: Microorganisms require essential nutrients like nitrogen, phosphorus, and carbon to support cell growth and metabolic activity. A deficiency in these nutrients can limit degradation rates. researchgate.netijpab.com

Oxygen Levels: The degradation of many chlorinated compounds can occur under either aerobic (oxygen-rich) or anaerobic (oxygen-deficient) conditions. The availability of oxygen determines which microbial populations will thrive and which metabolic pathways will be active. ijpab.com

Temperature and pH: Microbial growth and enzymatic activity are highly sensitive to temperature and pH. Each microbial species has an optimal range for these parameters, and deviations can significantly inhibit bioremediation efficiency. researchgate.netjuniperpublishers.com

Bioavailability: This refers to the fraction of a contaminant that is accessible to microorganisms for degradation. Pentadiene, hexachloro- is hydrophobic and tends to sorb strongly to soil organic matter, which can limit its availability to microbes. ijpab.com

Microbial Population: The presence, density, and metabolic capability of pollutant-degrading microorganisms are fundamental to the process. In some cases, the indigenous microbial population may be insufficient, necessitating bioaugmentation. ijpab.com

Table 3: Key Environmental Factors and Their General Influence on Bioremediation

| Factor | Influence on Microbial Activity | General Optimal Conditions for Many Bacteria/Fungi |

|---|---|---|

| Temperature | Affects enzyme kinetics and microbial growth rates. | 20-40°C |

| pH | Influences enzyme function and nutrient solubility. | 6.0 - 8.0 |

| Moisture Content | Essential for microbial life and transport of nutrients/contaminants. | 40-80% of soil water-holding capacity |

| Oxygen | Acts as an electron acceptor for aerobic respiration. | Required for aerobic degradation; absent for anaerobic processes. |

| Nutrients (C:N:P) | Required for biomass synthesis and metabolism. | Ratio often targeted around 100:10:1 |

| Bioavailability | Determines the accessibility of the contaminant to microbes. | Higher for dissolved-phase contaminants. |

Support from Membrane Interaction Studies

Understanding the fundamental interactions between a pollutant and a microbial cell is crucial for optimizing bioremediation. Membrane interaction studies provide insights into how a compound like Pentadiene, hexachloro- approaches, crosses, and affects the cell membranes of degrading microorganisms. nih.gov The cell membrane is the primary interface between the microbe and its environment, controlling the uptake of nutrients and the transport of contaminants into the cell where degradation can occur. nih.gov

Due to the lipophilic (fat-loving) nature of Pentadiene, hexachloro-, it is expected to interact strongly with the lipid bilayers that form the basic structure of cell membranes. semanticscholar.org Studying these interactions using model biomembranes (e.g., liposomes or immobilized artificial membranes) can help elucidate several key aspects:

Bio-uptake Mechanisms: Investigating how the compound partitions into and permeates through the cell membrane can reveal the pathways for its entry into the cell. nih.gov

Toxicity Mechanisms: High concentrations of lipophilic compounds can disrupt membrane structure and function, leading to toxicity. Understanding these effects can help in managing contaminant concentrations to maintain a viable microbial population.

Bioavailability Enhancement: Surfactants and other agents are sometimes used to increase the solubility and bioavailability of hydrophobic pollutants. Membrane interaction studies can help in selecting agents that facilitate transport across the membrane without causing cellular damage. nih.gov

By clarifying the molecular-level interactions between Pentadiene, hexachloro- and microbial membranes, researchers can develop more effective bioremediation strategies, design more robust microbial strains through genetic engineering, and better predict the fate of the contaminant in a biological treatment system.

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Pentadiene, hexachloro- | Hexachlorocyclopentadiene (B6142220), HCCP |

| Aldrin (B1666841) | - |

| Dieldrin | - |

| Endosulfan | - |

| DDT | Dichlorodiphenyltrichloroethane |

| Polycyclic Aromatic Hydrocarbons | PAHs |

| Polychlorinated Biphenyls | PCBs |

Advanced Synthetic Applications and Derivatives in Materials Science

Use in the Synthesis of Flame Retardants and Specialty Polymers

Hexachloropentadiene is a key intermediate in the production of flame retardants and specialty polymers designed for high-performance applications. nih.govtaylorandfrancis.com Its high chlorine content is instrumental in imparting flame-retardant properties to various polymer systems. The mechanisms through which these materials achieve flame retardancy are multifaceted and can include both gas-phase and condensed-phase actions. nih.govgoyenchemical.com In the gas phase, the release of chlorine radicals during combustion can interrupt the free-radical chain reactions of fire. mdpi.com In the condensed phase, HCPD-derived additives promote char formation, creating a thermally insulating barrier that slows down the degradation of the polymer and reduces the release of flammable volatiles. nih.gov

One of the most significant applications of HCPD in this domain is as a raw material for Chlorendic Anhydride. taylorandfrancis.com Chlorendic Anhydride is a solid, reactive flame retardant that is incorporated into unsaturated polyester (B1180765) resins, polyurethane foams, and epoxy resins. taylorandfrancis.com These resins are then used in applications requiring high heat distortion resistance and corrosion resistance. taylorandfrancis.com The resulting specialty polymers are utilized in demanding environments such as in transportation and construction. taylorandfrancis.comdow.com

The incorporation of HCPD derivatives into polymer backbones can significantly enhance their thermal stability and create materials such as non-combustible resins and shock-proof plastics. nih.gov

Table 1: Applications of Hexachloropentadiene in Flame Retardants and Polymers

| Derivative/Application | Function | Polymer System | Key Properties Imparted |

|---|---|---|---|

| Chlorendic Anhydride | Reactive Flame Retardant | Unsaturated Polyester Resins, Polyurethane Foam, Epoxy Resins | Permanence, High Heat Distortion, Corrosion Resistance taylorandfrancis.com |

| Additive Flame Retardants | Char Formation, Radical Trapping | Various Thermoplastics | Reduced Flammability, Thermal Stability |

Precursor for Complex Organic Molecules

The chemical reactivity of hexachloropentadiene, particularly its ability to readily undergo the Diels-Alder reaction, makes it a valuable precursor for a variety of complex organic molecules. nih.govwikipedia.org The Diels-Alder reaction is a powerful tool in organic synthesis that allows for the formation of six-membered rings through the concerted reaction of a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.org

In this context, hexachloropentadiene acts as the electron-poor diene. The six electron-withdrawing chlorine atoms lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a reaction with an electron-rich dienophile in what is known as an inverse-electron-demand Diels-Alder reaction. reddit.comreddit.com This reactivity has been historically exploited for the synthesis of a range of organochlorine pesticides. wikipedia.org

Examples of complex molecules synthesized from hexachloropentadiene via the Diels-Alder reaction include:

Aldrin (B1666841): Formed from the reaction of HCPD with norbornadiene. wikipedia.orgstackexchange.com

Chlordane (B41520): Synthesized by reacting HCPD with cyclopentadiene (B3395910), followed by chlorination. wikipedia.org

Endrin: Produced in a multi-step process involving HCPD and acetylene, followed by cyclopentadiene. wikipedia.org

Heptachlor: Derived from the reaction of HCPD with cyclopentadiene, followed by monochlorination. wikipedia.org

While the use of many of these specific derivatives has been curtailed due to their environmental persistence, the underlying synthetic principle demonstrates the utility of HCPD in constructing complex, polycyclic molecular architectures. wikipedia.org The reaction provides a reliable method for creating two new carbon-carbon bonds and up to four new stereocenters in a single step, highlighting its efficiency in building molecular complexity. wikipedia.org

Table 2: Examples of Diels-Alder Adducts from Hexachloropentadiene

| Dienophile | Resulting Adduct | Classification |

|---|---|---|

| Norbornadiene | Aldrin | Pesticide wikipedia.org |

| Cyclopentadiene | Chlordane (after further reaction) | Pesticide wikipedia.org |

Development of Novel Functionalized Materials

The unique chemical structure of hexachloropentadiene serves as a foundation for the development of novel functionalized materials with tailored properties. The high density of chlorine atoms not only contributes to flame retardancy but also influences the chemical resistance, thermal stability, and electrical properties of the resulting materials.

The Diels-Alder reaction is a key strategy for incorporating the C₅Cl₆ backbone into larger, functional systems. By choosing dienophiles with specific functional groups, chemists can design and synthesize new materials for a range of applications. For example, reacting HCPD with dienophiles containing hydroxyl, carboxyl, or amine groups can produce reactive intermediates. These intermediates can then be further polymerized or grafted onto other materials to create functional surfaces or composites.

The development of functionalized pentacarboxycyclopentadienes (PCCPs) showcases a related strategy where a highly functionalized cyclopentadiene core is used to create diverse materials for organocatalysis and metal catalysis. nih.gov While not starting directly from HCPD, this research highlights the potential of the functionalized cyclopentadienyl (B1206354) scaffold. The reactivity of the HCPD core allows for its integration into polymers and composites, thereby functionalizing these materials with its inherent properties. This approach is instrumental in creating high-performance materials for specialized applications in electronics, aerospace, and automotive industries where durability and resistance to harsh environments are critical.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying hexachloro-1,3-cyclopentadiene in environmental samples?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for detecting hexachloro-1,3-cyclopentadiene due to its volatility and chlorinated structure. Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the compound from matrices like water or soil. Calibration curves using certified reference materials (CRMs) are essential for accuracy, as matrix effects can skew results .

Q. How is hexachloro-1,3-cyclopentadione synthesized, and what purity benchmarks are critical for experimental reproducibility?

- Methodological Answer : The compound is synthesized via chlorination of cyclopentadiene under controlled conditions. Key steps include maintaining stoichiometric excess of chlorine gas and temperature regulation (40–60°C) to avoid side reactions. Purity is assessed using nuclear magnetic resonance (NMR) and elemental analysis, with thresholds ≥98% recommended for toxicity studies. Impurities like hexachloroethane (CAS 67-72-1) must be quantified due to their confounding effects in biological assays .

Q. What are the standard protocols for assessing acute toxicity of hexachloro-1,3-cyclopentadiene in aquatic organisms?

- Methodological Answer : OECD Test Guideline 203 outlines acute fish toxicity testing, where LC₅₀ values are determined over 96-hour exposure periods. Control groups must account for solvent carriers (e.g., acetone) used to dissolve the hydrophobic compound. Data interpretation requires normalization to water solubility limits (0.05 mg/L at 25°C) to avoid overestimating environmental risks .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of hexachloro-1,3-cyclopentadiene be resolved across studies?

- Methodological Answer : Discrepancies in half-life estimates (e.g., 30 vs. 150 days in soil) often stem from variability in microbial communities or organic carbon content. Meta-analyses should stratify data by environmental parameters (pH, temperature) and use multivariate regression to identify confounding factors. Comparative studies under standardized OECD 307 guidelines are critical for harmonizing degradation rates .

Q. What experimental designs optimize the study of synergistic effects between hexachloro-1,3-cyclopentadiene and co-pollutants like heavy metals?

- Methodological Answer : Factorial designs (e.g., 2×2 matrices) allow systematic testing of interactions. For example, varying concentrations of hexachloro-1,3-cyclopentadiene and lead acetate in Daphnia magna assays can reveal non-linear mortality trends. Response surface methodology (RSM) further quantifies interaction coefficients, with ANOVA validating statistical significance .

Q. Which computational models best predict the bioaccumulation potential of hexachloro-1,3-cyclopentadiene in food webs?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models incorporating log Kow (octanol-water partition coefficient) and molecular topology parameters (e.g., Wiener index) are predictive for bioaccumulation. Validation against in vivo data from benthic organisms (e.g., Lumbriculus variegatus) is essential, as hydrophobicity-driven models may underestimate tissue-specific partitioning .

Contradiction Analysis and Theoretical Frameworks

Q. How should researchers address inconsistencies in reported carcinogenicity thresholds for hexachloro-1,3-cyclopentadiene?

- Methodological Answer : Disparities between rodent studies (e.g., NTP bioassays) and in vitro genotoxicity assays require mechanistic reconciliation. Dose-response alignment using benchmark dose modeling (BMD) and pathway analysis (e.g., AHR receptor activation) can clarify modes of action. Cross-referencing with structurally analogous compounds (e.g., hexachlorobenzene) also contextualizes findings within established toxicological frameworks .

Q. What theoretical frameworks guide the study of photodegradation pathways for hexachloro-1,3-cyclopentadiene in atmospheric aerosols?

- Methodological Answer : Density functional theory (DFT) simulations predict bond dissociation energies (BDEs) for C-Cl bonds under UV irradiation, identifying intermediates like pentachlorocyclopentadienyl radicals. Experimental validation via time-resolved laser-induced fluorescence (TRLIF) confirms reaction kinetics. Linking computational and empirical data through the Transition State Theory (TST) refines mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.